12-Pyridin-2-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
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Overview
Description
12-Pyridin-2-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one is a complex heterocyclic compound. It features a pyridine ring fused to a benzo[b][4,7]phenanthrolin-11-one structure, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Pyridin-2-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of pyridine derivatives and other aromatic compounds, followed by cyclization using catalysts such as transition metals .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods, ensuring higher yields and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
12-Pyridin-2-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
12-Pyridin-2-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 12-Pyridin-2-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features.
Imidazo[1,2-a]pyridine: Known for its valuable scaffold in organic synthesis and pharmaceutical chemistry.
Uniqueness
12-Pyridin-2-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one is unique due to its specific fusion of pyridine and benzo[b][4,7]phenanthrolin-11-one structures, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H17N3O |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
12-pyridin-2-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C21H17N3O/c25-18-8-3-7-16-20(18)21(15-6-1-2-11-23-15)19-13-5-4-12-22-14(13)9-10-17(19)24-16/h1-2,4-6,9-12,21,24H,3,7-8H2 |
InChI Key |
FXRXACSTZZSUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=CC=N5)C(=O)C1 |
Origin of Product |
United States |
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